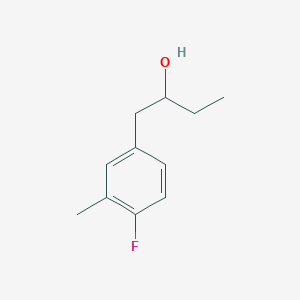

1-(4-Fluoro-3-methylphenyl)-2-butanol

Description

1-(4-Fluoro-3-methylphenyl)-2-butanol is a secondary alcohol with a fluorinated aromatic substituent. Its molecular formula is C₁₁H₁₃FO, and it features a 2-butanol backbone linked to a 4-fluoro-3-methylphenyl group. While detailed physicochemical data (e.g., melting/boiling points) are unavailable in the provided evidence, its molecular weight is 168.21 g/mol (approximated from analogs like 1-(4-Fluoro-3-methylphenyl)-1-propanol) .

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-3-10(13)7-9-4-5-11(12)8(2)6-9/h4-6,10,13H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZYHSMPTIZXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylphenyl)-2-butanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to yield the corresponding alcohol or alkane.

Substitution: Halogenation or nitration reactions can introduce additional functional groups to the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products:

Oxidation: 1-(4-Fluoro-3-methylphenyl)-2-butanone or 1-(4-Fluoro-3-methylphenyl)-2-butanoic acid.

Reduction: this compound or 1-(4-Fluoro-3-methylphenyl)butane.

Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-2-butanol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-3-methylphenyl)-2-butanol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Fluoro-3-methylphenyl)-1-propanol

Key Differences :

- Chain Length and Hydroxyl Position: The propanol analog has a shorter carbon chain (C₃ vs. C₄) and a primary alcohol group (1-propanol) compared to the secondary alcohol (2-butanol) in the target compound.

- Secondary alcohols like 2-butanol may exhibit lower reactivity in esterification or oxidation compared to primary alcohols .

| Property | 1-(4-Fluoro-3-methylphenyl)-2-butanol | 1-(4-Fluoro-3-methylphenyl)-1-propanol |

|---|---|---|

| Molecular Formula | C₁₁H₁₃FO | C₁₀H₁₃FO |

| Alcohol Type | Secondary (2-butanol) | Primary (1-propanol) |

| Molecular Weight | ~168.21 g/mol | 168.21 g/mol |

Baytan (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol)

Key Differences :

- Substituents: Baytan replaces the 4-fluoro-3-methylphenyl group with a 4-chlorophenoxy moiety and introduces a triazole ring.

- Functional Complexity: The triazole group confers antifungal activity, a feature absent in the target compound. Chlorine (stronger electron-withdrawing than fluorine) and phenoxy linkages may enhance stability and target binding in fungicidal applications .

| Property | This compound | Baytan |

|---|---|---|

| Aromatic Substituent | 4-Fluoro-3-methylphenyl | 4-Chlorophenoxy + triazole |

| Biological Activity | Not specified | Antifungal (Fungicide) |

| Key Functional Groups | Secondary alcohol | Secondary alcohol, triazole, phenoxy |

1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone

Key Differences :

- Core Structure: This compound replaces the butanol chain with an ethanone group and adds a sulfanyl-isoquinoline moiety.

| Property | This compound | 1-(4-Chloro-3-fluorophenyl)-ethanone derivative |

|---|---|---|

| Core Functional Group | Secondary alcohol | Ketone (ethanone) |

| Aromatic Substituents | 4-Fluoro-3-methylphenyl | 4-Chloro-3-fluorophenyl |

| Additional Groups | None | Sulfanyl-isoquinoline |

Research Findings and Implications

- Hydroxyl Position: Secondary alcohols (e.g., 2-butanol) exhibit weaker inhibition of phospholipase D (PLD)-mediated phosphatidic acid (PA) production compared to primary alcohols (e.g., 1-butanol), as seen in mTOR multimerization studies . This suggests that this compound may have reduced interference in lipid signaling pathways compared to primary alcohol analogs.

- Substituent Effects : The methyl group in the 3-position of the phenyl ring may sterically hinder interactions with enzymatic targets compared to smaller substituents (e.g., halogens). Conversely, fluorine’s electronegativity could enhance binding affinity in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.